bn80933

CAS No.: 214348-10-4

Cat. No.: VC1789093

Molecular Formula: C29H34N4O3S

Molecular Weight: 518.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214348-10-4 |

|---|---|

| Molecular Formula | C29H34N4O3S |

| Molecular Weight | 518.7 g/mol |

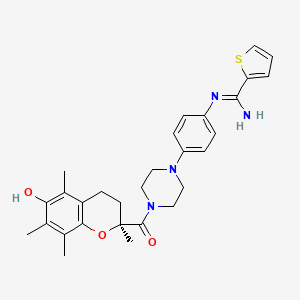

| IUPAC Name | N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide |

| Standard InChI | InChI=1S/C29H34N4O3S/c1-18-19(2)26-23(20(3)25(18)34)11-12-29(4,36-26)28(35)33-15-13-32(14-16-33)22-9-7-21(8-10-22)31-27(30)24-6-5-17-37-24/h5-10,17,34H,11-16H2,1-4H3,(H2,30,31)/t29-/m0/s1 |

| Standard InChI Key | STCYUKSGPHEXDI-LJAQVGFWSA-N |

| Isomeric SMILES | CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |

| SMILES | CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |

| Canonical SMILES | CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |

Introduction

Chemical Identity and Structure

BN80933, also known by its CAS number 214348-10-4, is a complex organic compound with the molecular formula C29H34N4O3S and a molecular weight of 518.7 g/mol . The compound's IUPAC name is N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide . This structure combines several functional groups that contribute to its dual inhibitory properties against both neuronal nitric oxide synthase and lipid peroxidation.

The compound contains a piperazine linker connecting a chromene moiety (featuring a hydroxyl group and multiple methyl substituents) with a phenyl group bearing a thiophene-2-carboximidamide substituent . The stereochemistry at position 2 of the chromene ring is in the S configuration, which may be important for its biological activity . This particular structural arrangement allows BN80933 to interact with both enzyme targets while maintaining good physicochemical properties for biological applications.

Table 1.1: Chemical Properties of BN80933

| Property | Value |

|---|---|

| Molecular Formula | C29H34N4O3S |

| Molecular Weight | 518.7 g/mol |

| CAS Number | 214348-10-4 |

| Physical State | Solid |

Mechanism of Action

BN80933 exhibits a unique dual mechanism of action that targets two pathways involved in neuronal damage following ischemic events or trauma. The compound is a potent inhibitor of neuronal nitric oxide synthase (nNOS) with a Ki value of 0.92 μM, while simultaneously inhibiting lipid peroxidation with an IC50 value of 0.29 μM . This dual-action approach addresses two major contributors to neuronal death in acute neurological disorders: excessive nitric oxide production and reactive oxygen species-induced lipid peroxidation.

One of the most notable features of BN80933 is its remarkable selectivity for the neuronal isoform of NOS. The compound exhibits approximately 120-fold selectivity for nNOS over endothelial NOS (eNOS), and shows no significant inhibitory effect on inducible NOS (iNOS) at concentrations up to 300 μM . This selectivity profile is particularly important for neuroprotective applications, as it allows for inhibition of potentially harmful neuronal NO production while preserving beneficial endothelial NO functions such as vasodilation and endothelial integrity.

The functional selectivity of BN80933 was confirmed in tissue preparation experiments. The compound dose-dependently inhibited nitrergic relaxation elicited by electrical field stimulation in rat fundus strips with an IC50 of 18 ± 4.5 μM, while having no significant effect on endothelium-dependent relaxation in rat aorta even at concentrations as high as 300 μM . This stands in contrast to less selective inhibitors like L-NA, which was actually slightly more potent in aorta (IC50 = 3.7 μM) than in gastric fundus (IC50 = 7.4 μM) .

Table 2.1: Inhibitory Profile of BN80933 on NOS Isoforms and Lipid Peroxidation

| Target | Potency | Comments |

|---|---|---|

| Neuronal NOS (nNOS) | Ki = 0.92 μM | Competitive inhibition with L-arginine |

| Endothelial NOS (eNOS) | ~120× less potent than on nNOS | Minimal inhibition at therapeutic concentrations |

| Inducible NOS (iNOS) | No effect up to 300 μM | Complete selectivity vs. inflammatory NOS |

| Lipid Peroxidation | IC50 = 0.29 μM | Potent antioxidant activity |

| Experimental Model | Endpoint | Result |

|---|---|---|

| Hypoxia in primary cortical neurons | Prevention of LDH elevation | IC50 = 0.15 ± 0.05 μM |

| Glutathione depletion in HT-22 cells | Prevention of cell death | Superior to other tested antioxidants |

| Post-glutamate treatment in HT-22 cells | Cell viability | Effective up to 6 hours after glutamate exposure |

| β-epiprostaglandin F2α elevation | Inhibition of isoprostane formation | Prevented this marker of lipid peroxidation |

| Parameter | Results |

|---|---|

| Effective Dose Range | 0.3 - 10 mg/kg |

| Route of Administration | Intravenous |

| Infarct Volume Reduction | 60-70% protection |

| Therapeutic Time Window | Up to 8 hours after ischemia onset |

| Functional Outcome | Significant improvement in neurological deficit |

| Adverse Effects | Only slight, transient blood pressure elevation at highest dose |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume